Dimethyl Malonate-d2

Description

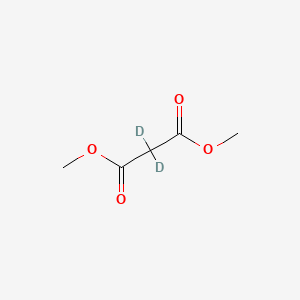

Dimethyl Malonate-d2 (C5H6D2O4) is the deuterated analog of dimethyl malonate, where two hydrogen atoms at the methylene position are replaced with deuterium. This modification enhances its utility as a stable isotope-labeled internal standard in analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) . The compound retains the core structure of dimethyl malonate—a dicarboxylic acid ester with two methoxy groups attached to the central carbon—but exhibits distinct physicochemical properties due to isotopic substitution (Table 1). This compound is primarily employed in pharmaceutical and chemical research to track reaction mechanisms, metabolic pathways, and environmental transport .

Structure

3D Structure

Properties

Molecular Formula |

C5H8O4 |

|---|---|

Molecular Weight |

134.13 g/mol |

IUPAC Name |

dimethyl 2,2-dideuteriopropanedioate |

InChI |

InChI=1S/C5H8O4/c1-8-4(6)3-5(7)9-2/h3H2,1-2H3/i3D2 |

InChI Key |

BEPAFCGSDWSTEL-SMZGMGDZSA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)OC)C(=O)OC |

Canonical SMILES |

COC(=O)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods of Dimethyl Malonate

Cyanide Esterification Route

This is the predominant industrial method and involves multiple steps:

| Step Number | Process Step | Description | Conditions / Notes |

|---|---|---|---|

| 1 | Cyanogenation | Sodium chloroacetate reacts with sodium cyanide to form sodium cyanoacetate (aqueous solution). | Sodium chloroacetate + NaCN → sodium cyanoacetate |

| 2 | Acidification | Sodium cyanoacetate solution is acidified using dilute hydrochloric acid and hydrogen chloride gas to yield cyanoacetic acid and sodium chloride. | HCl gas passed until 10-30% content (mass %) in solution; acidification can be direct with HCl gas |

| 3 | Solid-liquid separation | Separation of solid sodium chloride from cyanoacetic acid hydrochloric acid solution. | Washing of solids with 30% HCl and sodium hydroxide to purify sodium chloride |

| 4 | Concentration | Under reduced pressure, distillation recovers cyanoacetic acid and hydrochloric acid. | Vacuum distillation to recover HCl for reuse |

| 5 | Esterification | Cyanoacetic acid is esterified with methyl alcohol catalyzed by sulfuric acid to produce dimethyl malonate. | Molar ratio MeOH:cyanoacetic acid = 2.5-10:1; sulfuric acid:cyanoacetic acid = 1-2:1; temperature 60-90 °C; 2-8 hours reaction time |

| 6 | Post-processing | Organic solvent and water are added to separate phases; organic phase is purified and solvent recovered. | Common solvents: toluene, halogenated hydrocarbons, arenes |

$$

\text{Sodium chloroacetate} + \text{NaCN} \rightarrow \text{Sodium cyanoacetate} \xrightarrow[\text{HCl gas}]{\text{acidification}} \text{Cyanoacetic acid} \xrightarrow[\text{H}2\text{SO}4]{\text{MeOH}} \text{Dimethyl malonate}

$$

Notes on Esterification:

- Sulfuric acid concentration and reaction temperature are critical to optimize yield and minimize side reactions.

- Reaction times vary between 2 to 8 hours depending on scale and conditions.

- Recovery of hydrochloric acid during distillation improves process economy and environmental impact.

Catalytic Carbonylation Route

This method involves direct carbonylation of chloroacetate with carbon monoxide and methanol under catalytic conditions:

- Raw materials: chloroacetate, carbon monoxide, methanol

- Catalyst: specific transition metal catalysts (e.g., palladium complexes)

- Advantages: One-step synthesis, advanced technology

- Disadvantages: Complex process, harsh reaction conditions, industrial scale-up challenges

This method is less common industrially but represents an advanced synthetic approach.

Sodium Oxide Method (Traditional)

- Involves neutralization, oxidation, acidification, and esterification steps.

- Uses chloroacetic acid, sodium oxide, and methanol as starting materials.

- Less favored due to complexity and lower efficiency compared to cyanide esterification.

Preparation of Dimethyl Malonate-d2

The preparation of this compound follows the same synthetic pathway as the non-deuterated compound with key modifications to introduce deuterium atoms:

- Use of deuterated methanol (CD3OD or MeOD) in the esterification step ensures incorporation of deuterium into the methyl ester groups.

- Deuterium labeling can also be introduced by using deuterated water (D2O) during hydrolysis or acidification steps to exchange labile hydrogens.

- Careful control of reaction conditions is required to maintain deuterium incorporation and minimize proton exchange.

Comparative Data Table of Preparation Parameters

| Parameter | Cyanide Esterification Route | Catalytic Carbonylation Route | Sodium Oxide Method |

|---|---|---|---|

| Raw Materials | Sodium chloroacetate, NaCN, MeOH | Chloroacetate, CO, MeOH, catalyst | Chloroacetic acid, sodium oxide, MeOH |

| Acidification Agent | Dilute HCl, HCl gas | Not applicable | Acidification with H2SO4 |

| Esterification Catalyst | Sulfuric acid | Catalyst (Pd complexes) | Sulfuric acid |

| Reaction Temperature | 60-90 °C | Variable, often high temperature | Moderate temperature |

| Reaction Time | 2-8 hours | Variable, complex | Longer, multi-step |

| Product Purity | ≥98% ester content | High purity, but process complex | Moderate purity |

| Yield | ~90% (reported in patents) | Variable, process-dependent | Lower yield |

| Environmental Impact | Low waste with recovery steps | Complex, potential CO handling risks | Higher waste generation |

Research Findings and Industrial Insights

- Patent CN103724196A and CN103724191A describe environmentally friendly, high-yield cyanide esterification processes with detailed parameters for acidification, esterification, and solvent recovery, achieving yields around 90% and purities above 99%.

- The use of hydrogen chloride gas for acidification improves reaction efficiency and product purity.

- Recovery of hydrochloric acid during distillation reduces waste and cost.

- Post-reaction phase separation using toluene or similar solvents facilitates purification and solvent recycling.

- Industrial practice favors cyanide esterification due to simplicity, cost-effectiveness, and scalability.

- The catalytic carbonylation method, while promising, faces challenges in industrial application due to harsh conditions and complexity.

Summary Table of Key Process Parameters for Cyanide Esterification (Patent Data)

| Step | Parameter | Value / Range |

|---|---|---|

| Acidification (HCl gas) | Concentration in solution | 10-30% (mass %) |

| Esterification molar ratio | Methanol : Cyanoacetic acid | 2.5-10 : 1 |

| Esterification molar ratio | Sulfuric acid : Cyanoacetic acid | 1-2 : 1 |

| Esterification temperature | Reaction temperature | 60-90 °C |

| Esterification time | Duration | 2-8 hours |

| Post-processing solvent | Organic solvent | Toluene, halogenated hydrocarbons, arenes |

| Product yield | Final yield | ~90% |

| Product purity | Dimethyl malonate content | ≥99% |

Chemical Reactions Analysis

Types of Reactions

Dimethyl Malonate-d2 undergoes various types of chemical reactions, including:

Hydrolysis: It can be hydrolyzed to form malonic acid and methanol under acidic or basic conditions.

Decarboxylation: Upon heating, dimethyl malonate can undergo decarboxylation to produce acetic acid and carbon dioxide.

Common Reagents and Conditions

Alkylation: Sodium ethoxide in ethanol is commonly used to generate the enolate ion, which then reacts with alkyl halides.

Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester bonds.

Decarboxylation: Heating the compound in the presence of a strong acid or base facilitates the decarboxylation process.

Major Products Formed

Alkylation: Substituted malonates.

Hydrolysis: Malonic acid and methanol.

Decarboxylation: Acetic acid and carbon dioxide.

Scientific Research Applications

Medicinal Chemistry Applications

Dimethyl malonate-d2 has been studied for its role as a competitive inhibitor of succinate dehydrogenase, an enzyme involved in the citric acid cycle. This inhibition can lead to therapeutic benefits in conditions such as ischemia-reperfusion injury. Research indicates that this compound may help preserve organ function during ischemic events by reducing succinate accumulation and subsequent mitochondrial reactive oxygen species formation .

Case Study: Ischemia-Reperfusion Injury

A study demonstrated that administering this compound in a swine model of hemorrhagic shock resulted in improved physiological recovery post-resuscitation. The treatment group showed stable serum succinate levels, while the control group experienced significant increases, indicating that this compound effectively mitigated succinate buildup during ischemia .

Metabolic Studies

The isotopic labeling properties of this compound make it valuable for studying metabolic pathways and drug metabolism. Its deuterium substitution allows researchers to trace metabolic processes with greater precision using techniques such as nuclear magnetic resonance spectroscopy .

Application in Drug Metabolism

This compound has been utilized to investigate the metabolic pathways of various pharmaceuticals. By incorporating this compound into drug formulations, researchers can analyze how drugs are metabolized in vivo, providing insights into their pharmacokinetics and potential interactions with other metabolic processes.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is commonly used in the Knoevenagel condensation reaction to produce various derivatives that have applications in pharmaceuticals and agrochemicals. The ability to introduce functional groups through reactions involving this compound allows for the synthesis of complex organic molecules .

Synthesis Example

In one study, dimethyl malonate underwent a Knoevenagel condensation with various aldehydes to yield arylidene malonates, which possess anti-inflammatory properties. This demonstrates the compound's utility in synthesizing bioactive molecules .

Agrochemical Applications

Approximately one-third of dimethyl malonate's industrial usage is attributed to its role in producing agrochemicals. It acts as an intermediate for synthesizing herbicides and pesticides, contributing to agricultural productivity . The compound's ability to modify molecular structures makes it a valuable component in developing new agrochemical products.

Summary Table of Applications

Mechanism of Action

The mechanism of action of dimethyl malonate-d2 involves its conversion to the enolate ion under basic conditions. The enolate ion is a nucleophile that can participate in various chemical reactions, such as alkylation and condensation. The molecular targets and pathways involved include the formation of carbon-carbon bonds and the stabilization of reaction intermediates through resonance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dimethyl Malonate (Non-deuterated)

- Structure : C5H8O4; two methoxy groups flanking a central methylene group.

- Key Differences: Isotopic Composition: this compound contains deuterium, making it 2 atomic mass units heavier. Analytical Utility: The non-deuterated form lacks isotopic labeling, limiting its use in tracer studies .

- Shared Applications: Both compounds serve as intermediates in organic synthesis (e.g., Knoevenagel condensations, Michael additions) and as precursors for pharmaceuticals and agrochemicals .

Diethyl Malonate-d2

- Structure : C7H10D2O4; ethyl ester groups replace methyl groups.

- Key Differences :

- Applications : Used in barbiturate synthesis and as a deuterated standard for quantifying environmental pollutants .

Dimethyl Glutarate

- Structure : C7H12O4; a five-carbon dicarboxylic acid ester.

- Key Differences: Chain Length: Longer carbon backbone reduces electrophilicity at the central carbon. Environmental Behavior: Higher log<em>P</em> (1.98 vs.

- Shared Use : Both are plasticizers and solvent additives, but dimethyl glutarate is less reactive in nucleophilic substitutions .

Table 2: Comparative Physicochemical Properties

Environmental and Toxicological Profiles

- This compound : Expected to mimic dimethyl malonate’s low bioaccumulation (BCF < 100) and rapid hydrolysis in aquatic environments .

- Diethyl Malonate : Higher persistence in soil (half-life >30 days) compared to methyl esters .

- Dimethyl Glutarate : Moderate ecotoxicity (EC50 for algae: 12 mg/L) due to increased hydrophobicity .

Q & A

Q. How is Dimethyl Malonate-d₂ synthesized with high isotopic purity, and what analytical methods validate its deuteration efficiency?

Dimethyl Malonate-d₂ is typically synthesized via acid-catalyzed esterification of deuterated malonic acid (malonic acid-d₂) with methanol-d₄. Key steps include:

- Deuterium exchange : React malonic acid with excess D₂O under acidic conditions to replace labile protons with deuterium .

- Esterification : Use methanol-d₄ and catalytic H₂SO₄ (or deuterated sulfuric acid) to form the deuterated ester .

- Purification : Distill under reduced pressure to remove excess reagents.

Q. Validation methods :

- NMR spectroscopy : The absence of proton signals at the α-position (δ ~3.3 ppm for CH₂ in non-deuterated dimethyl malonate) confirms deuteration .

- Mass spectrometry (MS) : A molecular ion peak at m/z 136 (vs. 132 for non-deuterated) and fragment peaks (e.g., m/z 104 for [CD₂(COOCH₃)₂]+) verify isotopic purity .

Q. What safety protocols are critical for handling Dimethyl Malonate-d₂ in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A for irritation) .

- Ventilation : Use fume hoods to minimize inhalation of vapors (TLV: ~50 ppm for non-deuterated analogs) .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 4°C to prevent isotopic exchange with ambient moisture .

Q. How is Dimethyl Malonate-d₂ utilized as a mechanistic probe in organocatalytic reactions?

Dimethyl Malonate-d₂ acts as a deuterium-labeled nucleophile to study:

- Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., proton transfer in enolate formation) .

- Reaction pathways : Use ¹H/²H NMR to track deuterium incorporation in products, revealing intermediates (e.g., enol or keto tautomers) .

Example : In Michael additions, KIE > 1 suggests proton transfer is rate-limiting, while KIE ≈ 1 implies bond formation is critical .

Advanced Research Questions

Q. How do deuterium isotopes in Dimethyl Malonate-d₂ influence its reactivity in palladium-catalyzed cross-coupling reactions?

Deuterium substitution alters:

- Steric effects : The CD₂ group marginally increases steric hindrance, slowing oxidative addition in Pd(0)-catalyzed reactions .

- Electronic effects : Deuteration reduces hyperconjugation, weakening C–H(D) bond strength and altering transition-state stabilization .

- Isotope effects : Lower vibrational frequencies of C–D bonds can increase activation energy (ΔG‡), reducing reaction rates by ~10–20% compared to non-deuterated analogs .

Experimental design : Compare yields and kinetics of allylic alkylation reactions using Pd(2)dba₃ catalysts with deuterated vs. non-deuterated substrates .

Q. What strategies resolve contradictory kinetic data in studies using Dimethyl Malonate-d₂ for KIE analysis?

Conflicting KIE values often arise from:

- Competing pathways : Use isotopic labeling at multiple positions (e.g., CD₂ vs. CHD) to isolate contributions from specific steps .

- Solvent effects : Test reactions in polar aprotic (e.g., DMF) vs. non-polar solvents to assess solvent-mediated isotope effects .

- Computational modeling : Combine DFT calculations with experimental data to identify transition states and validate mechanisms .

Case study : In base-catalyzed enolization, contradictory KIEs may stem from solvent deuteration (e.g., D₂O vs. CD₃OD). Control experiments with fully deuterated solvents clarify contributions .

Q. How can LC-MS parameters be optimized for quantifying trace Dimethyl Malonate-d₂ in complex matrices?

- Column selection : Use a C18 column (2.1 × 50 mm, 1.7 µm) for high resolution .

- Mobile phase : Acetonitrile/water (70:30) with 0.1% formic acid enhances ionization in ESI+ mode .

- MS settings : Monitor m/z 136 → 104 (quantifier) and 136 → 77 (qualifier) for specificity. Set collision energy to 15–20 eV .

- Calibration : Prepare standards in deuterium-depleted solvent to avoid isotopic interference .

Validation : Achieve a limit of detection (LOD) < 0.1 ng/µL with R² > 0.99 for linearity .

Tables for Key Data

Q. Table 1: Comparative Physicochemical Properties

| Property | Dimethyl Malonate | Dimethyl Malonate-d₂ |

|---|---|---|

| Molecular weight (g/mol) | 132.12 | 136.18 |

| Boiling point (°C) | 181–183 | 180–182 |

| Log P (octanol-water) | 0.45 | 0.43 |

| NMR (¹H, CDCl₃) | δ 3.3 (s, CH₂) | No CH₂ signal |

Q. Table 2: Isotopic Purity Validation

| Method | Target Signal | Acceptable Threshold |

|---|---|---|

| ¹H NMR | Absence of CH₂ peak at δ 3.3 | >98% deuteration |

| HRMS (ESI+) | m/z 136.1802 [M+H]+ | Δ < 5 ppm error |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.